The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 408.87 g/mol. This compound is characterized by the presence of a thioether linkage and an imidazole ring, which are common features in bioactive molecules.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is listed for research purposes. The purity of the compound typically reaches around 95%, making it suitable for laboratory applications and further studies in drug development.
The compound falls under the category of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. It also contains a thioether functional group due to the sulfur atom bonded to the benzyl group, as well as a sulfonamide moiety due to the morpholino-sulfonyl phenyl group.
The synthesis of this compound generally involves multi-step organic reactions, including:
The molecular structure features:
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OCThe compound can participate in various chemical reactions typical for imidazoles and thioethers:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity without compromising the integrity of sensitive functional groups.
The mechanism of action for this compound is not fully elucidated but is likely related to its ability to interact with specific biological targets, possibly through:
This compound has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5